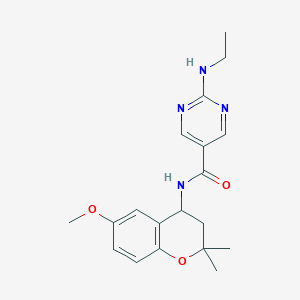![molecular formula C17H14N2O3S B5548605 [4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid CAS No. 7669-21-8](/img/structure/B5548605.png)
[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid
説明
Synthesis Analysis
The synthesis of derivatives similar to [4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid typically involves the cyclocondensation of various hydrazides with mercapto acids or thiourea derivatives, as seen in the preparation of related thiazolidinone compounds (Rahman et al., 2005).
Molecular Structure Analysis
Structural studies of thiazolidin-4-one derivatives reveal that these compounds often exhibit pronounced deviations from planarity. The molecular and crystal structures of similar compounds have been solved using X-ray structure analysis, providing insights into their 3-dimensional conformations (Schuckmann et al., 1978).
Chemical Reactions and Properties
Thiazolidin-4-one derivatives, including this compound, undergo various chemical reactions, often involving the formation of different tautomeric forms. Spectroscopic investigations indicate the existence of azo and hydrazone tautomers in some derivatives (Chizhevskaya et al., 1969).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, including solubility, melting points, and lipophilicity, are often evaluated using techniques like high-performance liquid chromatography (HPLC) and spectroscopy. These properties are crucial for understanding their pharmacological potential and bioavailability (Doležel et al., 2009).
Chemical Properties Analysis
The chemical properties of thiazolidin-4-one derivatives are typically characterized by their reactivity towards different reagents and their ability to form various derivatives. These properties are influenced by the presence of functional groups and the overall molecular geometry of the compound (Mobinikhaledi et al., 2008).
科学的研究の応用
Aldose Reductase Inhibition
[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid derivatives have been identified as potent aldose reductase inhibitors. These compounds exhibit submicromolar IC50 values, indicating their efficacy in inhibiting aldose reductase, an enzyme involved in diabetic complications. For instance, specific derivatives were found to be more effective than the clinically used inhibitor epalrestat, with mixed-type inhibition observed. This finding suggests potential applications in treating diabetic complications due to aldose reductase's role in the polyol pathway (Kučerová-Chlupáčová et al., 2020).
Antimicrobial and Antifungal Activity
Studies have shown that derivatives of this compound demonstrate notable antibacterial and antifungal activities. For example, certain derivatives displayed significant activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents (Devi et al., 2022).
Antiproliferative Properties
In addition to their antimicrobial properties, some derivatives of this compound have shown low antiproliferative (cytotoxic) activity against cell lines like HepG2. This suggests potential for research in cancer therapeutics, particularly in identifying compounds with selective cytotoxicity towards cancer cells (Kučerová-Chlupáčová et al., 2020).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these derivatives with target enzymes. For example, docking simulations identified key residues in the aldose reductase enzyme responsible for high-affinity binding. Such studies are crucial in drug design and development, aiding in the optimization of compounds for enhanced efficacy and selectivity (Kučerová-Chlupáčová et al., 2020).
Potential in Treating Degenerative Diseases
Some derivatives of this compound have been evaluated for their antidegenerative activity, particularly in contexts like osteoarthritis. They have shown effectiveness in reducing inflammatory markers and inhibiting enzymes that contribute to cartilage degradation, indicating their potential application in managing degenerative diseases (Panico et al., 2012).
Analgesic and Anti-Inflammatory Properties
Research has also explored the analgesic and anti-inflammatory properties of these compounds. Specific derivatives have shown promising results in reducing inflammation and pain in animal models, suggesting their potential use in developing new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).
Safety and Hazards
将来の方向性
Thiazolidine derivatives, including “[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid”, have shown considerable potential in medicinal chemistry . Future research could focus on developing multifunctional drugs and improving their activity . The data provide useful information for designing next-generation drug candidates .
作用機序
Target of Action
Thiazolidine motifs, which are part of this compound’s structure, are known to be present in diverse natural and bioactive compounds . They are often used in the synthesis of valuable organic combinations due to their intriguing heterocyclic five-membered structure .
Mode of Action
Thiazolidine derivatives, which share a similar structure, are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to impact a wide range of biological responses, making them a highly prized moiety .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a diversity of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine derivatives often involves green chemistry approaches, which aim to reduce the environmental impact of chemical processes .
特性
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(21)11-14-16(22)19(13-9-5-2-6-10-13)17(23-14)18-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXYKMSQIMFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200723 | |
| Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7669-21-8 | |
| Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7669-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)
![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)
![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)
![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)
![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)